molecular formula C12H17NO B1609001 3-(4-Methoxybenzyl)pyrrolidine CAS No. 1003561-92-9

3-(4-Methoxybenzyl)pyrrolidine

Cat. No.: B1609001
CAS No.: 1003561-92-9
M. Wt: 191.27 g/mol
InChI Key: GBFZEOSJYVTTOW-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring substituted with a 4-methoxybenzyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)pyrrolidine typically involves the reaction of 4-methoxybenzylamine with pyrrolidine under specific conditions. One common method includes the use of transition metal-catalyzed cyclization reactions. For instance, the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, followed by deuterolysis or hydrolysis, affords the corresponding methylenepyrrolidine derivatives in high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized for scalability, including the use of solvents like dichloromethane, hexane, toluene, and diethyl ether .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analogue without the benzyl substitution.

    4-Methoxybenzylamine: Lacks the pyrrolidine ring but contains the 4-methoxybenzyl group.

    N-Benzylpyrrolidine: Similar structure but without the methoxy group on the benzyl ring.

Uniqueness: 3-(4-Methoxybenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFZEOSJYVTTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390976
Record name 3-(4-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003561-92-9
Record name 3-(4-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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